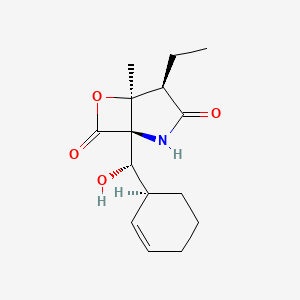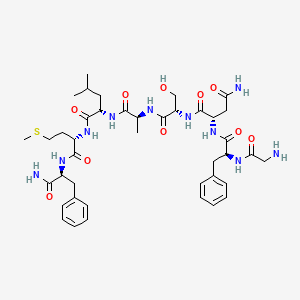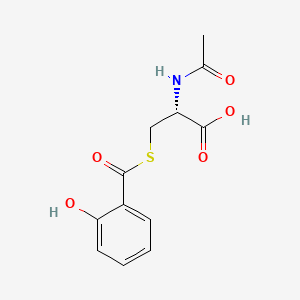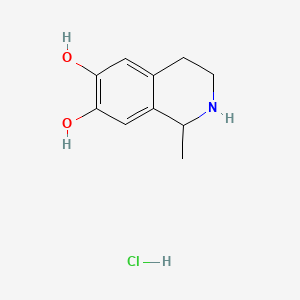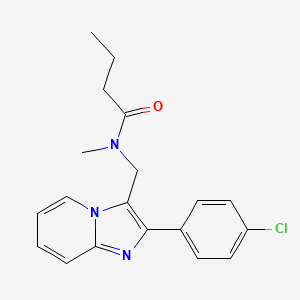
Saripidem
Overview
Description
Saripidem is a sedative and anxiolytic drug belonging to the imidazopyridine family. It is chemically distinct from the benzodiazepine family, although it shares a similar pharmacological profile, including sedative and anxiolytic properties . This compound is known for its high selectivity for the ω1 subtype of the gamma-aminobutyric acid (GABA) A receptor, which contributes to its unique pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Saripidem can be synthesized through various methods, including metal-free direct synthesis of imidazo[1,2-a]pyridines. One effective method involves the condensation of 2-aminopyridine with aldehydes . Another approach is the multi-component reaction between 2-aminopyridines and nitroolefins in the presence of ferric chloride . These methods emphasize eco-friendly and efficient synthetic strategies.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Saripidem undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the this compound molecule.
Substitution: this compound can undergo substitution reactions, particularly at the imidazopyridine core, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to achieve the desired transformations.
Major Products
Scientific Research Applications
Saripidem has a wide range of scientific research applications, including:
Chemistry: this compound and its derivatives are studied for their unique chemical properties and potential as building blocks for more complex molecules.
Biology: Research on this compound focuses on its interactions with biological systems, particularly its binding to GABA A receptors.
Medicine: this compound is investigated for its potential therapeutic applications as a sedative and anxiolytic agent.
Mechanism of Action
Saripidem exerts its effects by modulating the benzodiazepine binding site on GABA A receptors. Unlike many older GABA A agonists, this compound is highly subtype selective and primarily binds to the ω1 subtype . This selective binding enhances its sedative and anxiolytic effects while minimizing potential side effects associated with non-selective binding.
Comparison with Similar Compounds
Similar Compounds
Saripidem is related to other imidazopyridine compounds such as zolpidem and alpidem . These compounds share similar pharmacological profiles but differ in their chemical structures and selectivity for GABA A receptor subtypes.
Uniqueness
This compound’s high selectivity for the ω1 subtype of GABA A receptors distinguishes it from other similar compounds. This selectivity contributes to its unique pharmacological effects and potential therapeutic advantages over less selective agents .
Conclusion
This compound is a unique and valuable compound with significant potential in various scientific and medical fields. Its selective binding to GABA A receptors, efficient synthetic routes, and diverse applications make it a compound of great interest for ongoing research and development.
Properties
| 103844-86-6 | |
Molecular Formula |
C19H20ClN3O |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]-N-methylbutanamide |
InChI |
InChI=1S/C19H20ClN3O/c1-3-6-18(24)22(2)13-16-19(14-8-10-15(20)11-9-14)21-17-7-4-5-12-23(16)17/h4-5,7-12H,3,6,13H2,1-2H3 |
InChI Key |
LIFDPEORUVTOCP-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C)CC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCC(=O)N(C)CC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl |
Appearance |
Solid powder |
| 103844-86-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Saripidem; SL-85.0274; SL-850274; SL85.0274; SL850274. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


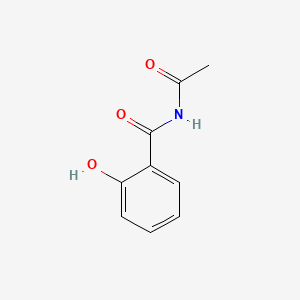
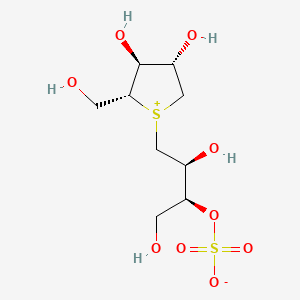
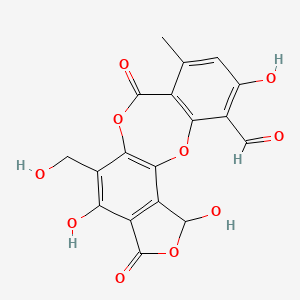
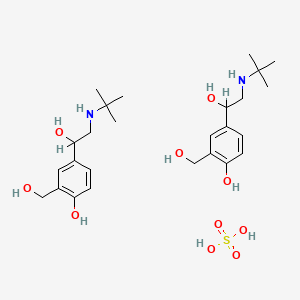

![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1681399.png)

